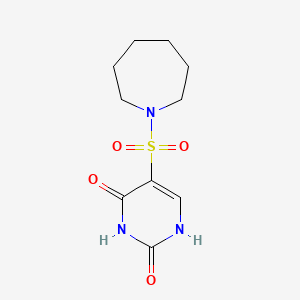

![molecular formula C16H11N5O2 B5507102 N-(7-苯基[1,2,4]三唑并[1,5-a]嘧啶-2-基)-2-呋喃酰胺](/img/structure/B5507102.png)

N-(7-苯基[1,2,4]三唑并[1,5-a]嘧啶-2-基)-2-呋喃酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide belongs to a class of compounds that have shown promising biological activities due to their unique structural features. This compound is characterized by the presence of a triazolopyrimidine core, which is a common scaffold in many pharmacologically active molecules. The interest in this compound and its analogs arises from their potential therapeutic applications and the diverse chemical reactions they can undergo due to the presence of multiple reactive sites.

Synthesis Analysis

The synthesis of N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide analogs involves several key steps, including heterocyclization reactions and substitutions. For example, one synthesis route involves the reaction of N-(2,2-dichloro-1-cyanoethenyl)carboxamides with 5-aminopyrazoles, leading to pyrazolo[1,5-a][1,3,5]triazine derivatives, which are then further functionalized to obtain the desired products (Velihina et al., 2023). Metal-free synthesis methods using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation have also been employed to construct the 1,2,4-triazolopyridine skeleton with high yields (Zheng et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is confirmed through various spectroscopic methods, including X-ray crystallography. These analyses reveal the precise arrangement of atoms within the molecule and the spatial configuration of the functional groups, which are critical for their chemical reactivity and biological activity. The crystal structure analysis often shows that these molecules can form stable conformations that are favorable for interactions with biological targets (Repich et al., 2017).

Chemical Reactions and Properties

N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide and its analogs can undergo various chemical reactions, including N- and O-alkylation, which can significantly alter their chemical properties and biological activities. These reactions are influenced by the presence of the triazolopyrimidine core and the furamide moiety, which provide reactive sites for modification. The regioselectivity and outcome of these reactions can be tailored by the choice of reactants and conditions, leading to a diverse array of derivatives with potential applications in medicinal chemistry (Islam et al., 2008).

科学研究应用

合成和结构分析

新型吡唑和嘧啶衍生物(包括苯基吡唑并[1,5-a]嘧啶部分)的合成和生物学评估已证明具有显着的体外抗肿瘤活性、抗菌和抗氧化活性。使用密度泛函理论 (DFT) 计算进一步分析了这些化合物的结构,提供了对其结构和电子性质的见解 (Farag & Fahim, 2019)。

生物活性

对带有三唑并嘧啶部分的喹啉、色满、吡唑衍生物的研究显示出有希望的抗菌性能。这项工作突出了这些化合物开发新型抗菌剂的潜力 (Abu‐Hashem & Gouda, 2017)。

抗肿瘤和抗菌应用

对具有抗肿瘤和抗菌活性的取代吡唑的研究已将含 N-芳基吡唑的烯胺酮用作关键中间体。这项研究强调了这些化合物对某些癌细胞系和菌株的有效性,表明它们在开发新型癌症治疗和抗菌剂中的效用 (Riyadh, 2011)。

先进材料应用

对电子传输材料的研究利用了含嘧啶化合物的性能,展示了它们的高迁移率和高三重态能量。这项研究对于开发高效的有机发光二极管 (OLED) 和其他电子应用至关重要 (Yin et al., 2016)。

属性

IUPAC Name |

N-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O2/c22-14(13-7-4-10-23-13)18-15-19-16-17-9-8-12(21(16)20-15)11-5-2-1-3-6-11/h1-10H,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOPNILZQHYLAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B5507022.png)

![methyl 2-[(2-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5507049.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5507050.png)

![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline](/img/structure/B5507057.png)

![1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5507071.png)

![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5507074.png)

![4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5507086.png)

![4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(3-methylphenyl)-1,3-thiazol-2-amine](/img/structure/B5507096.png)

![{4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5507099.png)

![4-{4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B5507107.png)

![(3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5507111.png)